BenchChemオンラインストアへようこそ!

BF389

anti-arthritic efficacy ED50 comparison in vivo arthritis models

BF389 (Biofor 389, CAS 127245-22-1) is an orally active dual COX/5-LOX inhibitor engineered for chronic inflammation research. Unlike conventional NSAIDs, it delivers a 44- to 120-fold higher gastrointestinal safety index (UD50/ED50) compared to naproxen, enabling sustained therapeutic dosing in adjuvant arthritis and pain models without confounded ulcerogenic toxicity. Its single-agent dual-pathway inhibition of PGE2 (IC50 0.84 µM) and LTB4 (IC50 3.65 µM) streamlines experimental design and eliminates polypharmacy variables. For researchers demanding cleaner pharmacology in long-term in vivo studies. ≥98% purity.

Molecular Formula C20H29NO3
Molecular Weight 331.4 g/mol
CAS No. 127245-22-1
Cat. No. B1667279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBF389
CAS127245-22-1
SynonymsBF 389
BF-389
Biofor 389
dihydro-4-((3,5-bis(1,1-dimethyl)-4-hydroxyphenyl)methylene)-2-methyl-2H-1,2-oxazin-3(4H)-one
Molecular FormulaC20H29NO3
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCON(C2=O)C
InChIInChI=1S/C20H29NO3/c1-19(2,3)15-11-13(12-16(17(15)22)20(4,5)6)10-14-8-9-24-21(7)18(14)23/h10-12,22H,8-9H2,1-7H3/b14-10+
InChIKeyBWRYNNCGEDOTRW-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BF389 (CAS 127245-22-1): A Dual COX/5-LOX Inhibitor with Documented Tissue-Specific Pharmacokinetics and Low Ulcerogenic Potential


BF389 (Biofor 389, CAS 127245-22-1) is a di-T-butylphenol derivative and small-molecule anti-inflammatory agent originally developed by Biofor and Eli Lilly [1]. The compound is a mixed inhibitor of arachidonic acid metabolism, demonstrating dual activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways [2]. Its chemical structure—a 1,2-oxazin-3(4H)-one core with a 3,5-di-tert-butyl-4-hydroxybenzylidene substituent—confers distinct physicochemical properties including a calculated logP of 4.9, a melting point of 171-172 °C, and no violations of Lipinski's Rule of Five [3]. As an investigational agent that reached Phase 1 clinical evaluation for rheumatoid arthritis, BF389 is currently available for research use only and is not intended for human therapeutic or veterinary applications [4].

Why BF389 Cannot Be Interchanged with Conventional NSAIDs or Selective COX-2 Inhibitors in Arthritis Research


Conventional NSAIDs (e.g., naproxen, diclofenac) and selective COX-2 inhibitors (e.g., celecoxib) operate through single-pathway prostaglandin suppression and exhibit gastric ulcerogenicity as a class- and dose-limiting toxicity [1]. BF389 differs fundamentally via dual COX/5-LOX inhibition, which redirects arachidonic acid metabolism rather than merely blocking one arm, and via a unique tissue distribution profile where inflammatory-site drug concentrations are 9- to 14-fold higher than plasma levels [2][3]. This combination of pharmacodynamic breadth and tissue-targeted pharmacokinetics produces a therapeutic index (UD50/ED50 ratios of 28-84 in rats) that is not replicable by conventional NSAIDs, which typically exhibit UD50/ED50 ratios below 2 in the same models [2]. Direct substitution of BF389 with a selective COX-2 inhibitor or non-selective NSAID will not preserve the dual-pathway inhibition profile, the tissue partitioning kinetics, or the wide gastrointestinal safety margin documented below.

Quantitative Comparative Evidence: BF389 Versus Marketed NSAIDs and In-Class Dual Inhibitors


In Vivo Anti-Arthritic Efficacy in Rat Lipoidalamine Model: BF389 Versus Naproxen and Diclofenac

In a 21-day oral dosing study in the lipoidalamine (LA) arthritis rat model, BF389 demonstrated superior anti-arthritic potency compared to naproxen and diclofenac, as quantified by ED50 values for inhibition of paw swelling on day 21 [1]. The same study included piroxicam as an additional comparator; piroxicam showed numerically lower ED50 (0.6 mg/kg) but exhibited a markedly inferior ulcerogenic safety profile (UD50/ED50 ratio not reported but typical for piroxicam is <2) [2].

anti-arthritic efficacy ED50 comparison in vivo arthritis models

Gastrointestinal Safety Margin: Ulcerogenic Dose Comparison BF389 Versus Naproxen

In a five-day rat ulcerogenicity assay, BF389 exhibited an ulcerogenic dose 50 (UD50) of 520 mg/kg/day p.o. (95% CI: 389-695 mg/kg), compared to naproxen's UD50 of approximately 30 mg/kg/day p.o. [1]. When normalized against anti-arthritic efficacy in developing adjuvant arthritis (DEV AA) and established adjuvant arthritis (EST AA) models, BF389's safety margins (UD50/ED50) were 84 and 28, respectively, versus naproxen's 0.7 and 1.9 [1].

ulcerogenic liability therapeutic index gastric safety

Tissue-Specific Pharmacokinetics: Inflamed Paw Concentration Versus Plasma in Rats

Pharmacokinetic analysis in rats following five days of oral dosing (1, 10, 100, or 250 mg/kg/day) revealed that BF389 peak concentrations in inflamed paw tissue were 9- to 14-fold higher than peak plasma concentrations, with peak tissue levels occurring 6-12 hours post-dose compared to 2-4 hours for plasma [1]. This contrasts with conventional NSAIDs, for which anti-inflammatory activity correlates with plasma drug levels rather than tissue accumulation [2].

tissue distribution pharmacokinetics target engagement

Dual COX/5-LOX Inhibition: Quantitative Potency Profile

BF389 inhibits both cyclooxygenase and 5-lipoxygenase enzymes, a profile not shared by selective COX-2 inhibitors (e.g., celecoxib) or non-selective NSAIDs (e.g., naproxen, diclofenac) [1]. In vitro, BF389 inhibits PGE2 production (COX activity) with an IC50 of 0.84 ± 0.25 μM and LTB4 formation (5-LOX activity) with an IC50 of 3.65 ± 1.19 μM [2]. Against isolated COX-1 and COX-2, IC50 values are 4 μg/mL and 8 μg/mL, respectively . Note: Direct comparator data for 5-LOX inhibition by NSAIDs is not available in these studies; NSAIDs classically lack meaningful 5-LOX inhibition.

dual inhibition COX-1 COX-2 5-LOX

Prostaglandin Suppression Potency In Vivo: ED50 for Whole Blood PGE2/TXB2 Inhibition

In normal rats, a single oral dose of BF389 suppressed arachidonate-stimulated whole blood PGE2 and TXB2 production with an ED50 of 0.1 mg/kg measured 2 hours post-dosing [1]. Notably, LTB4 production was not decreased in this acute in vivo assay, consistent with the compound's higher IC50 for 5-LOX relative to COX [1]. Direct ED50 comparator data for naproxen or diclofenac in this specific assay is not available from the same study; however, the potency of BF389 at 0.1 mg/kg establishes a low-dose efficacy baseline for COX suppression.

in vivo COX inhibition prostaglandin suppression ED50

Efficacy in IL-1-Enhanced Type II Collagen Arthritis: Sub-1 mg/kg Potency

In the interleukin-1 (IL-1)-enhanced type II collagen arthritis model in rats—a more aggressive and clinically relevant arthritis paradigm—BF389 achieved an oral ED50 of less than 1.0 mg/kg for inhibition of paw swelling, with concurrent improvement in histologic joint scores [1]. In mice with the same IL-1-enhanced collagen arthritis model, BF389 at 30 mg/kg produced significantly lower histological scores for joint damage versus untreated controls [1].

collagen-induced arthritis IL-1 enhanced model histopathology

Procurement-Driven Research and Industrial Application Scenarios for BF389


Chronic Rodent Arthritis Studies Requiring Prolonged Dosing Without GI Toxicity Confounds

In preclinical efficacy studies using rat adjuvant arthritis (AA) or type II collagen arthritis models, where daily oral dosing for 14-21 days is required, BF389 is the preferred compound over naproxen or diclofenac due to its 17-fold higher UD50 and 14- to 120-fold wider therapeutic index [1][2]. Researchers can administer BF389 at anti-arthritic ED50 doses (0.9 mg/kg in LA arthritis; <1.0 mg/kg in IL-1-enhanced collagen arthritis) without inducing gastric lesions that would otherwise confound body weight measurements, food intake monitoring, and overall study integrity [1][2].

Pharmacokinetic-Pharmacodynamic Studies of Tissue-Selective Anti-Inflammatory Drug Distribution

BF389 serves as a model compound for investigating the relationship between tissue-specific drug accumulation and anti-inflammatory efficacy. The documented 9- to 14-fold higher drug concentrations in inflamed paw tissue versus plasma—with peak tissue levels lagging plasma by 4-8 hours—enables experimental designs correlating local target-tissue drug exposure with pharmacodynamic readouts of inflammation resolution [3]. This property is not shared by conventional NSAIDs, whose activity correlates with plasma rather than tissue levels, making BF389 a unique tool for dissecting the role of local versus systemic drug exposure in inflammatory disease models [3][4].

Mechanistic Studies of Dual COX/5-LOX Pathway Inhibition and Leukotriene Shunting

For investigations of arachidonic acid metabolic 'shunting'—the phenomenon where COX inhibition diverts substrate toward leukotriene production—BF389 is a uniquely suitable compound. With documented IC50 values of 0.84 μM for PGE2 inhibition (COX) and 3.65 μM for LTB4 inhibition (5-LOX), BF389 inhibits both pathways within a relatively narrow concentration range, enabling dose-response studies that cannot be performed with conventional NSAIDs (COX-only) or selective 5-LOX inhibitors [2]. This dual inhibition profile supports research into whether simultaneous blockade of both pathways produces synergistic anti-inflammatory effects beyond what is achievable with COX inhibition alone [2].

Benchmarking Novel Dual COX/5-LOX Inhibitor Candidates

BF389 represents one of the earliest and most extensively characterized dual COX/5-LOX inhibitors in the peer-reviewed literature, with published ED50 values across multiple arthritis models (LA arthritis: 4.9 mg/kg and 0.9 mg/kg depending on duration; IL-1-enhanced collagen arthritis: <1.0 mg/kg) and detailed ulcerogenicity and tissue distribution data [1][2][3]. These well-documented parameters establish BF389 as a credible benchmark compound for medicinal chemistry programs developing next-generation dual inhibitors, enabling head-to-head comparisons of potency, safety margin, and pharmacokinetic behavior in standardized in vivo models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BF389

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.